molecular formula C7H4Br2O B1315430 2,5-Dibromobenzaldehyde CAS No. 74553-29-0

2,5-Dibromobenzaldehyde

Cat. No.: B1315430
CAS No.: 74553-29-0
M. Wt: 263.91 g/mol
InChI Key: BQBXKWGMPUCSQV-UHFFFAOYSA-N
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Description

2,5-Dibromobenzaldehyde is an organic compound with the molecular formula C₇H₄Br₂O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

2,5-Dibromobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can react with ethane-1,2-diol in the presence of p-toluenesulfonic acid and toluene to form 2-(2,5-dibromo-phenyl)-[1,3]dioxolane . This reaction highlights the compound’s ability to participate in condensation reactions, which are crucial in the formation of cyclic structures in organic chemistry.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, this compound may impact metabolic pathways by interacting with enzymes involved in these processes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, the compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions, which are essential in modifying the structure and function of target molecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to air and should be stored in a cool, dry place to maintain its stability . Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound can cause skin and eye irritation, as well as respiratory irritation, at higher concentrations . Therefore, it is essential to determine the appropriate dosage to minimize adverse effects while maximizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can participate in oxidation-reduction reactions, leading to the formation of different metabolites. These reactions are crucial in maintaining cellular homeostasis and regulating metabolic flux. Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby influencing specific biochemical pathways and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromobenzaldehyde can be synthesized through several methods. One common method involves the bromination of benzaldehyde. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to avoid over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bromine and a solvent like acetic acid. The process is carried out in large reactors where the temperature and bromine addition are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromobenzaldehyde is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromobenzaldehyde
  • 2,4-Dibromobenzaldehyde
  • 3,4-Dibromobenzaldehyde

Uniqueness

2,5-Dibromobenzaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its isomers .

Properties

IUPAC Name

2,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBXKWGMPUCSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543266
Record name 2,5-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74553-29-0
Record name 2,5-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common synthetic applications of 2,5-Dibromobenzaldehyde?

A1: this compound acts as a key starting material for creating more complex molecules. For instance, it can undergo palladium-catalyzed cross-coupling reactions with terminal alkynes, as demonstrated in the synthesis of branched π-conjugated systems []. This reaction utilizes the reactivity of the bromine atoms to form carbon-carbon bonds, leading to larger conjugated structures with interesting optical properties. Furthermore, this compound can be used in the synthesis of metal-organic frameworks (MOFs). [] describes the "one-pot" reaction of this compound with pyridin-4-ylboronic acid to yield a novel compound, 2,5-di(pyridin-4-yl)benzaldehyde (L). This compound then acts as a linker in the construction of a three-dimensional zinc-based MOF.

Q2: How does the structure of this compound influence its reactivity?

A2: The two bromine atoms situated at the 2 and 5 positions of the benzaldehyde ring are crucial for its reactivity. These bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [] and Sonogashira coupling []. These reactions allow for the introduction of various substituents onto the benzaldehyde ring, expanding its synthetic utility.

Q3: Are there any studies on the spectroscopic properties of compounds derived from this compound?

A3: Yes, research has focused on the optical properties of compounds derived from this compound. For example, branched π-conjugated systems synthesized using this compound as a starting material exhibit distinct absorption and emission spectra depending on the isomeric arrangement of the phenyl units within the conjugated system []. This highlights how structural modifications stemming from this compound directly impact the electronic properties and potential applications of the resulting compounds.

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